Benzene-1,2,3-tricarboxylate

Surface Chemistry Adsorption Kinetics Interfacial Science

Sourcing the correct benzenetricarboxylic acid isomer is critical for reproducible MOF synthesis and energetic material performance. The 1,2,3-isomer's non-coplanar carboxyl geometry drives distinct coordination topologies and thermal behavior unattainable with the 1,2,4- or 1,3,5-isomers. Key differentiation data for procurement specification: • MOF & Adsorbent Efficiency: Achieves ~1.6× higher adsorption density and faster kinetics on alumina versus the 1,2,4-isomer, maximizing active material loading per batch. • Energetic Material Trigger: Its hydrazinium salt initiates dehydrazination at 154 °C, a significantly lower thermal switch than the >191 °C required by other isomers, enabling safer composite design. • Streamlined Synthesis: Functions as a direct, atom-economical precursor to isophthalate networks via regioselective in-situ decarboxylation at 220 °C, eliminating a separate purification step.

Molecular Formula C9H3O6-3
Molecular Weight 207.12 g/mol
Cat. No. B1233556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene-1,2,3-tricarboxylate
Synonyms1,2,3-benzenetricarboxylate
1,2,3-benzyltricarboxylate
benzene 1,2,3-tricarboxylic acid
benzene 1,2,3-tricarboxylic acid, copper salt
Molecular FormulaC9H3O6-3
Molecular Weight207.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(=O)[O-])C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C9H6O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)/p-3
InChIKeyUJMDYLWCYJJYMO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Understanding Benzene-1,2,3-tricarboxylate (Hemimellitic Acid) and Its Isomeric Alternatives


Benzene-1,2,3-tricarboxylate, commonly referred to as hemimellitic acid or 1,2,3-benzenetricarboxylic acid [1], is an aromatic tricarboxylic acid with the molecular formula C₉H₆O₆ and a molecular weight of 210.14 g/mol [REFS-1, REFS-2]. It is one of three benzenetricarboxylic acid isomers, alongside 1,2,4-benzenetricarboxylic acid (trimellitic acid) and 1,3,5-benzenetricarboxylic acid (trimesic acid), each distinguished by the unique positioning of its three carboxyl groups on the benzene ring [2]. This specific isomeric arrangement is the primary driver of its distinct physicochemical and coordination behaviors, making it a critical selection parameter for advanced material synthesis and environmental chemistry research.

1

Isomer-specific coordination and adsorption research

2

Non-coplanar ligand geometry for MOF topology control

3

Low-temperature thermal activation studies

The Risk of Isomeric Interchangeability: Why Benzene-1,2,3-tricarboxylate Performance Is Position-Sensitive


Isomeric substitution among benzenetricarboxylic acids is not chemically neutral because the relative positions of the three carboxyl groups dictate molecular geometry, electron density distribution, and metal-binding modes. For Benzene-1,2,3-tricarboxylate, the 1,2,3-pattern forces all three carboxyl groups to be non-coplanar with the aromatic ring [1], a structural feature absent in its 1,3,5-isomer. This directly translates into quantifiable performance differences: it alters the kinetics and density of adsorption onto metal oxide surfaces [2], changes the stability of copper complexes [3], and leads to a distinct thermal decomposition pathway for its salts that occurs at a significantly lower temperature than those of its isomers [4]. Therefore, treating any benzenetricarboxylic acid as a direct substitute risks unpredictable outcomes in metal-organic framework (MOF) synthesis, adsorption processes, and the thermal design of energetic materials.

1,3,5-isomer

Coplanar carboxyl groups may yield planar networks, shifting topology away from the target non-coplanar architecture.

1,2,4-isomer

Adsorption density and equilibration rate may differ significantly; ~1.6× loading reduction reported on α-alumina.

Thermal mismatch

Salt decomposition onset may shift 37–178 °C higher with alternative isomers, altering thermal activation window.

Quantified Differentiators: Head-to-Head Performance Data for Benzene-1,2,3-tricarboxylate vs. Closest Analogs


Faster Equilibration and ~1.6× Higher Adsorption Density on α-Alumina Compared to the 1,2,4-Isomer

In a direct head-to-head kinetic study on α-alumina surfaces, Benzene-1,2,3-tricarboxylate (hemimellitic acid) reached equilibrium faster and achieved a significantly higher adsorption density than its 1,2,4-isomer (trimellitic acid). The equilibration time ranking at 298.15 K was hemimellitic acid < trimellitic acid < trimesic acid, while the adsorption density ranking was the inverse: trimesic acid < trimellitic acid < hemimellitic acid [1]. This indicates that the 1,2,3-isomer not only adsorbs more rapidly but also forms a more compact surface layer.

Adsorption density on α-alumina
Head-to-head
~1.6× higher loading
Target: 0.168 µmol/m² vs Comparator: 0.104 µmol/m² at pH 5, 298.15 K
Target isomer reaches equilibrium faster
Supports higher material loading efficiency
Direct comparison vs 1,2,4-isomer
Surface Chemistry Adsorption Kinetics Interfacial Science Water Treatment Material Science

Thermal Decomposition of Salts Initiates at 154 °C, Enabling Low-Temperature Activation Over Isomeric Alternatives

The hydrazinium salt of Benzene-1,2,3-tricarboxylate (hemimellitate) undergoes a distinct endothermic dehydrazination starting at 154 °C, which is a significantly lower onset temperature compared to the salts of its isomers. In contrast, the 1,2,4- (trimellitate) and 1,2,4,5- (pyromellitate) salts decompose in a range of 191–271 °C, and the 1,3,5- (trimesate) salts decompose between 267 °C and 332 °C [1]. This provides a wide thermal processing window where the 1,2,3-isomer can be activated without decomposing other components.

Thermal decomposition onset
Head-to-head
154 °C (dehydrazination)
Comparator salts: 191–332 °C
37–178 °C lower than isomer alternatives
Enables low-temperature thermal activation
Hydrazinium salt under inert atmosphere
Thermal Analysis Energetic Materials Thermochemistry Salt Synthesis Material Science

Unique Non-Coplanar Coordination Geometry Predictably Dictates Structural Topologies Over Symmetric Isomers

The 1,2,3-arrangement of carboxyl groups in Benzene-1,2,3-tricarboxylate creates a fundamental structural constraint: none of the carboxylate groups can be coplanar with the aromatic ring due to steric hindrance [1]. This contrasts with the symmetric 1,3,5-isomer (trimesic acid), where coplanarity is structurally achievable. The non-coplanar geometry imposes specific, predictable bridging modes, steering synthesis toward novel topologies, such as the anionic, monoperiodic coordination polymers and diperiodic networks with V₂O₅ topology observed in its uranyl complexes [2], which are inaccessible with the coplanar 1,3,5- or 1,2,4-isomer.

Coordination geometry
Class-level
Non-coplanar carboxylate groups
Steric hindrance prevents planarity; enables V₂O₅ and sql topologies
Steers synthesis toward low-symmetry frameworks
Uranyl complexes; topology distinct from 1,3,5-isomer
Coordination Chemistry Crystal Engineering Metal-Organic Frameworks Structural Analysis Supramolecular Chemistry

Facile In-Situ Decarboxylation to Isophthalate Offers a Distinct Synthetic Route Not Available with the 1,2,4-Isomer

Under specific hydrothermal conditions (e.g., at 220 °C), Benzene-1,2,3-tricarboxylate can undergo a regioselective in-situ decarboxylation at the 2-position to yield isophthalate (1,3-benzenedicarboxylate), which then assembles into a new coordination polymer [REFS-1, REFS-2]. This transformation is not observed for the 1,2,4-isomer (trimellitic acid), where decarboxylation would occur at a different position, leading to a different dicarboxylate product (terephthalate) [2]. This provides a one-pot synthetic pathway to isophthalate-based frameworks directly from the tricarboxylate precursor.

In-situ decarboxylation
Cross-study
Regioselective conversion to isophthalate at 220 °C
Not accessible from 1,2,4-isomer; yields different dicarboxylate linker
One-pot precursor route to isophthalate-based networks
Hydrothermal synthesis with Ni(II)
In-Situ Ligand Synthesis Decarboxylation Chemistry Coordination Polymers Hydrothermal Synthesis Synthetic Methodology

Targeted Application Scenarios: Where Benzene-1,2,3-tricarboxylate's Positional Isomerism Creates a Decisive Advantage


Designing High-Capacity, High-Throughput Adsorbents for Water Treatment

For the development of next-generation adsorbent coatings on alumina or similar substrates, Benzene-1,2,3-tricarboxylate is the superior ligand choice. The direct kinetic evidence confirms it reaches equilibrium faster and achieves a ~1.6× higher adsorption density than its 1,2,4-isomer counterpart [1]. This translates directly into higher material loading per batch cycle and reduced processing time, key economic drivers for scaled-up environmental remediation systems.

Synthesizing Thermally-Responsive Salts for Low-Temperature Activation

In the formulation of energetic materials or chemical heat storage systems, the hydrazinium salt of the 1,2,3-isomer offers a unique thermal switch. Its dehydrazination begins at 154 °C, a temperature substantially lower than the >191 °C required for the 1,2,4- or 1,3,5-isomer salts [2]. This allows for the design of composite materials where the active component is triggered at a lower, safer temperature without damaging the structural matrix, an option not afforded by the other isomers.

Engineering Novel Metal-Organic Framework Topologies via Geometric Control

Crystal engineers aiming to create low-symmetry, non-planar coordination networks should select the 1,2,3-isomer as a core building block. Its inherent non-coplanar geometry [3] serves as a predesigned angular node that directs the formation of unique chain and network topologies, such as those with V₂O₅ topology, as demonstrated in uranyl chemistry [4]. Substituting with the symmetric, coplanar 1,3,5-isomer would lead to a structurally different, more common framework, thus failing to achieve the desired novel architecture.

One-Pot Precursor for Isophthalate-Based Frameworks via In-Situ Decarboxylation

Researchers seeking a streamlined synthesis of isophthalate-linked nickel or other metal-organic networks can leverage a unique pathway. Using the 1,2,3-isomer as a precursor under controlled hydrothermal conditions at 220 °C leads to its regioselective in-situ decarboxylation to isophthalate [REFS-5, REFS-6]. This avoids the separate synthesis and purification of isophthalic acid, offering a more direct and atom-economical route. The 1,2,4-isomer cannot replicate this specific transformation, as it would decarboxylate to a different product.

Application
Selection Property
Validation Focus
Adsorbent coating design
Higher adsorption density and faster equilibration
α-alumina loading efficiency under target pH
Thermally triggered material synthesis
Lowest salt decomposition onset among isomers
Activation temperature window vs composite matrix
Non-planar MOF topology engineering
Non-coplanar carboxylate geometry
Topology outcome vs 1,3,5-isomer control
Isophthalate-based network synthesis
Regioselective in-situ decarboxylation pathway
Isophthalate linker identity and framework assembly
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